2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide
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Overview
Description
2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide typically involves the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction may yield hydroxy derivatives.
Scientific Research Applications
2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it is studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is explored for its potential therapeutic effects in treating various diseases. Additionally, in the industry, it is used in the development of new materials and as a component in various chemical processes .
Mechanism of Action
The mechanism of action of 2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide include other indole derivatives such as 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide These compounds share a similar indole backbone but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
IUPAC Name |
2-(2-hydroxy-3-nitrosoindol-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14(17-11-6-2-1-3-7-11)10-19-13-9-5-4-8-12(13)15(18-22)16(19)21/h1-9,21H,10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWYVFDOAGAMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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